6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide
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Overview
Description
The compound “6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and a carboxamide group attached to it. The carboxamide group is attached to an oxane ring, which is a six-membered ring containing one oxygen atom. The oxane ring is further substituted with a fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and oxane rings would give the molecule a certain degree of rigidity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The pyridine ring, for example, is aromatic and relatively stable, but can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic pyridine ring could affect its solubility, melting point, and other properties .Scientific Research Applications
Synthesis and Computational Studies
Water-Mediated Synthesis and NLO Properties : Jayarajan et al. (2019) detailed the water-mediated synthesis of related compounds, focusing on the computational chemistry methods to support their findings. Their research delved into the nonlinear optical (NLO) properties and molecular docking analyses, indicating potential anticancer activities due to significant interactions near the colchicine binding site of tubulin. This suggests a pathway to inhibit tubulin polymerization, hinting at the compound's potential application in cancer therapy (Jayarajan et al., 2019).
Molecular Structure Analysis
Crystal Structure and DFT Study : Qin et al. (2019) conducted a comprehensive study on a similar compound, "6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide", emphasizing the synthesis, crystal structure, and Density Functional Theory (DFT) analyses. Their findings offer insights into the physicochemical properties, suggesting its application in the design of materials with specific electronic or optical properties (Qin et al., 2019).
Antitubercular and Antibacterial Activities
Triazinyl Carboxamide Derivatives : Bodige et al. (2020) explored the design and synthesis of 1,3,5-Triazinyl carboxamide derivatives, showing promising antitubercular and antibacterial activities. Their study includes in silico docking studies to understand the binding interactions at the active sites, offering a potential avenue for the development of new antimicrobial agents (Bodige et al., 2020).
Molecular Docking and NLO Properties
Ultrasonically Synthesized Hydrazones : Khalid et al. (2021) synthesized novel pyridine-based hydrazone derivatives and analyzed their structures and NLO properties using density functional theory. Their research underscores the significance of non-covalent interactions, such as hydrogen bonding, in materials architecture, potentially applicable in the design of new materials with enhanced NLO properties (Khalid et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-15-5-4-12(11-20-15)16(22)21-17(6-8-23-9-7-17)13-2-1-3-14(19)10-13/h1-5,10-11H,6-9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGFSXVMIKZDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)F)NC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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